molecular formula C19H32N4 B5680323 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane

7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane

Katalognummer B5680323
Molekulargewicht: 316.5 g/mol
InChI-Schlüssel: JLSGWVGGOWMNJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane, also known as CHIM-090, is a small molecule inhibitor that has been studied for its potential therapeutic use in various diseases.

Wirkmechanismus

7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane acts as a small molecule inhibitor by binding to specific enzymes and receptors, thereby blocking their activity. It has been shown to inhibit the activity of protein kinase C (PKC) and sphingosine kinase 1 (SphK1), both of which are involved in cancer cell proliferation and survival. Additionally, this compound has been shown to inhibit the activity of the angiotensin II type 1 receptor (AT1R), which is involved in cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific disease or condition being studied. In cancer, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis. In cardiovascular diseases, this compound has been shown to reduce blood pressure and improve cardiac function. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition of disease progression. However, one limitation is that this compound may not be effective in all disease models, as its mechanism of action may not be relevant to certain diseases.

Zukünftige Richtungen

There are several future directions for research on 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane. One area of focus is the development of more potent and selective inhibitors of PKC and SphK1. Another area of focus is the investigation of the potential use of this compound in combination with other therapies, such as chemotherapy or radiation therapy, for the treatment of cancer. Additionally, there is potential for the use of this compound in the treatment of other diseases, such as diabetes and inflammatory disorders.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been studied for its potential therapeutic use in various diseases. Its mechanism of action involves the inhibition of specific enzymes and receptors, which allows for targeted inhibition of disease progression. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on this compound that hold promise for the development of new therapies for various diseases.

Synthesemethoden

The synthesis of 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that includes the reaction of cyclohexylmethylamine with 4-chloromethylimidazole, followed by the reaction of the resulting intermediate with 2,7-diazaspiro[4.5]decane. The final product is obtained through purification and crystallization.

Wissenschaftliche Forschungsanwendungen

7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane has been studied for its potential therapeutic use in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in disease progression.

Eigenschaften

IUPAC Name

9-(cyclohexylmethyl)-2-(1H-imidazol-5-ylmethyl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4/c1-2-5-17(6-3-1)12-22-9-4-7-19(14-22)8-10-23(15-19)13-18-11-20-16-21-18/h11,16-17H,1-10,12-15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSGWVGGOWMNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC3(C2)CCN(C3)CC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.